![molecular formula C12H21NNaO8P2+ B14284080 [1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate) CAS No. 132423-86-0](/img/structure/B14284080.png)
[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of a suitable hydroxy compound with a methylating agent to introduce the methyl group. This is followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the propylidene structure and the addition of the monohydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxyethyl group may interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propane: Lacks the propylidene structure.
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]butane: Contains an additional carbon in the chain.
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]ethane: Shorter carbon chain.
Uniqueness
1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate is unique due to its specific combination of functional groups and its ability to participate in a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
132423-86-0 |
|---|---|
Molekularformel |
C12H21NNaO8P2+ |
Molekulargewicht |
392.23 g/mol |
IUPAC-Name |
sodium;[1-hydroxy-3-[methyl(2-phenoxyethyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C12H21NO8P2.Na/c1-13(9-10-21-11-5-3-2-4-6-11)8-7-12(14,22(15,16)17)23(18,19)20;/h2-6,14H,7-10H2,1H3,(H2,15,16,17)(H2,18,19,20);/q;+1 |
InChI-Schlüssel |
RSJRBEBSFKKIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCOC1=CC=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


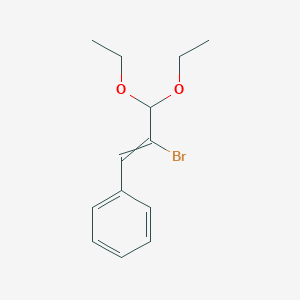
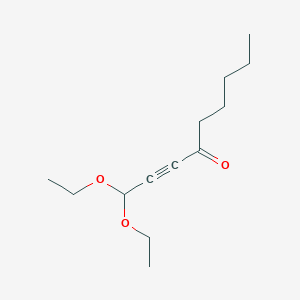
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
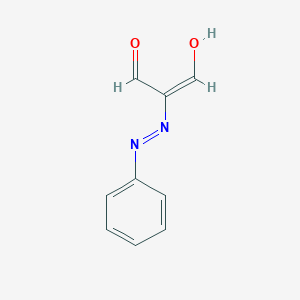
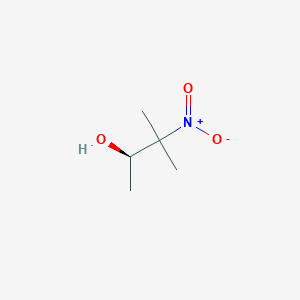
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
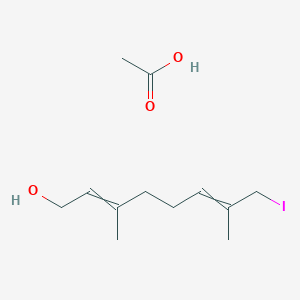
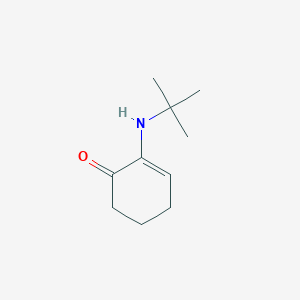


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
